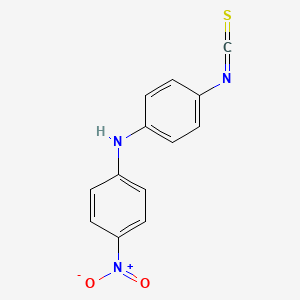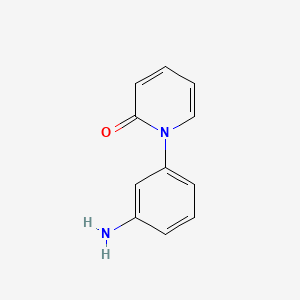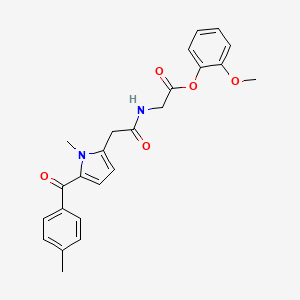
3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-
概述
描述
它竞争性地拮抗组胺、五肽胃泌素、乙酰胆碱和食物刺激的胃分泌 。该化合物最初由百时美施贵宝公司开发。 用于治疗消化系统疾病 .
准备方法
化学反应分析
BMY 25368 会经历各种化学反应,主要与其作为组胺 H2 受体拮抗剂的作用有关。 它竞争性地抑制组胺、五肽胃泌素、乙酰胆碱和食物刺激的胃酸分泌 。 从这些反应中形成的主要产物通常与胃酸分泌的抑制有关 .
科学研究应用
BMY 25368 已被广泛研究,以了解其对胃酸分泌的影响。 在一项双盲、安慰剂对照研究中,它被证明可以显着降低健康受试者 24 小时胃内酸度的中位积分,并提高血浆胃泌素浓度 。 此外,它还被研究用于治疗马的胃溃疡病,发现它以剂量反应模式降低氢离子浓度并提高 pH 值
作用机制
相似化合物的比较
BMY 25368 与其他组胺 H2 受体拮抗剂相似,例如西咪替丁、雷尼替丁和法莫替丁。 它在长期作用和强效抑制胃酸分泌方面是独一无二的 。 与其他一些 H2 受体拮抗剂不同,BMY 25368 已被证明可以通过每天一次的剂量在白天和晚上持续控制胃内酸度 。 这使其成为研究和潜在治疗应用的有价值的化合物。
类似化合物::- 西咪替丁
- 雷尼替丁
- 法莫替丁
属性
CAS 编号 |
86134-80-7 |
|---|---|
分子式 |
C19H25N3O3 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |
InChI 键 |
KSBYXRUNSLGUNE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
规范 SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
外观 |
Solid powder |
Key on ui other cas no. |
86134-80-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1667251.png)









